molecular formula C15H25IN2O2 B6022117 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenol

4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenol

Cat. No. B6022117
M. Wt: 392.28 g/mol
InChI Key: MBLLBCYBGZULOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenol, also known as iodocetirizine, is a synthetic compound that belongs to the class of antihistamines. It is a potent antagonist of histamine H1 receptors and is used to treat allergic reactions and symptoms such as itching, sneezing, and runny nose.

Mechanism of Action

Iodocetirizine acts as a competitive antagonist of histamine H1 receptors, blocking the binding of histamine to these receptors. This inhibition of histamine activity leads to a reduction in the symptoms of allergic reactions. The drug also has some affinity for muscarinic receptors and can cause some anticholinergic side effects.
Biochemical and Physiological Effects
The primary effect of 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenolne is the inhibition of histamine activity. This leads to a reduction in the symptoms of allergic reactions, such as itching, sneezing, and runny nose. The drug also has some anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.

Advantages and Limitations for Lab Experiments

Iodocetirizine is a potent and selective antagonist of histamine H1 receptors, making it a useful tool for studying the role of histamine in allergic reactions. However, its anticholinergic effects can also affect other physiological processes, and its use in lab experiments should be carefully monitored.

Future Directions

There are several potential future directions for research on 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenolne. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. The drug's anti-inflammatory and immunomodulatory effects make it a promising candidate for these conditions. Another area of research is the development of more selective and potent histamine H1 receptor antagonists, which could lead to more effective treatments for allergic reactions. Finally, the use of 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenolne as a tool for studying the role of histamine in other physiological processes, such as sleep and cognition, could also be explored.

Synthesis Methods

Iodocetirizine can be synthesized by reacting 2-iodo-6-methoxyphenol with N,N-diethyl-2-(methylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction yields 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenolne as a white solid with a melting point of 114-116°C.

Scientific Research Applications

Iodocetirizine has been extensively studied for its antihistamine properties and its potential use in the treatment of allergic reactions. It has been shown to be effective in reducing symptoms of allergic rhinitis, urticaria, and atopic dermatitis. In addition, 4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-iodo-6-methoxyphenolne has been investigated for its anti-inflammatory and immunomodulatory effects.

properties

IUPAC Name

4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-iodo-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25IN2O2/c1-5-18(6-2)8-7-17(3)11-12-9-13(16)15(19)14(10-12)20-4/h9-10,19H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLLBCYBGZULOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C(=C1)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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